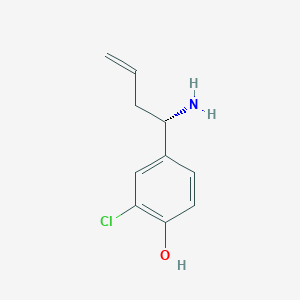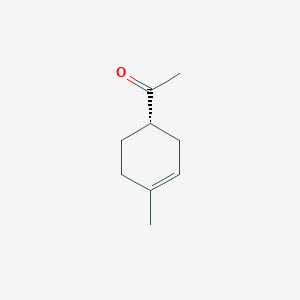
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate butanol derivative. One common method includes the use of 4-bromo-1H-pyrazole and a butanol derivative under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one.
Reduction: Formation of trans-3-(1H-pyrazol-1-yl)butan-2-ol.
Substitution: Formation of trans-3-(4-substituted-1H-pyrazol-1-yl)butan-2-ol derivatives.
Applications De Recherche Scientifique
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-1H-pyrazole
- 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
- 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
(2R,3R)-3-(4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
OFXIYXXRVYMDKK-PHDIDXHHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C)O)N1C=C(C=N1)Br |
SMILES canonique |
CC(C(C)O)N1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


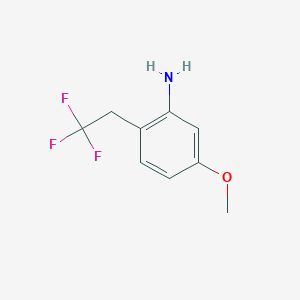
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
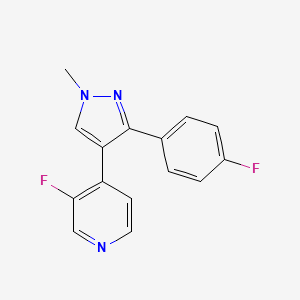
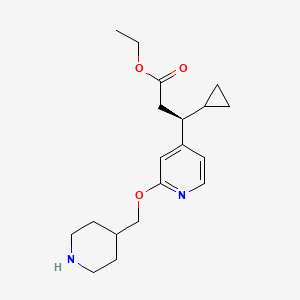
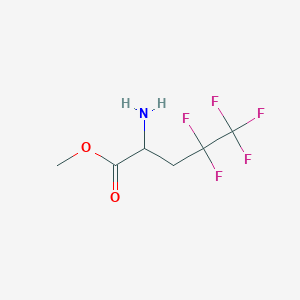
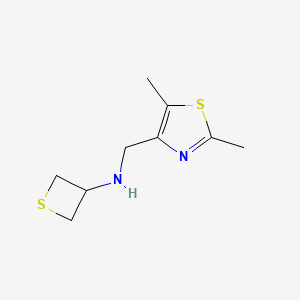
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
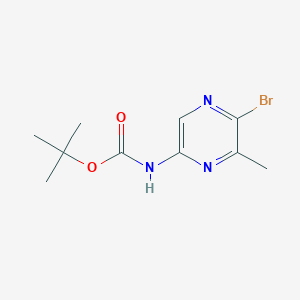
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
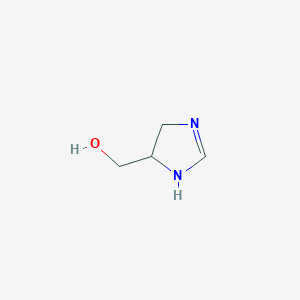

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
